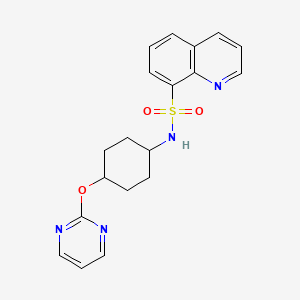

2-Phenyl-2-sulfamoylacetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Phenyl-2-sulfamoylacetic acid is an organic compound with the chemical formula C8H9NO4S . It is a powder at room temperature . This compound is one of numerous organic compounds that are part of a comprehensive catalog of life science products .

Synthesis Analysis

The biosynthesis of 2-Phenyl-2-sulfamoylacetic acid involves several distinct and unique biosynthetic machineries capable of generating the unique S–N bond . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-sulfamoylacetic acid is represented by a tetrahedral sulfur atom connected to two oxygen atoms, and one amine functionality . The sulfur atom is linked to an alkyl residue via a S–C bond .Chemical Reactions Analysis

In the subsequent reaction, SbzJ was shown to oxidize the resulting aldehyde to the corresponding 2-sulfamoylacetic acid . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Physical And Chemical Properties Analysis

2-Phenyl-2-sulfamoylacetic acid is a powder at room temperature . It has a molecular weight of 215.23 . The compound’s IUPAC name is 2-phenyl-2-sulfamoylacetic acid .科学的研究の応用

Antibacterial Drug Development

2-Phenyl-2-sulfamoylacetic acid: is a key intermediate in the biosynthesis of sulfonamide and sulfamate antibiotics . These antibiotics are known for their effectiveness against bacterial infections. The compound’s ability to form the signature sulfamoyl structural motif makes it valuable for developing new antibacterial drugs with potentially improved efficacy and reduced resistance.

Safety and Hazards

将来の方向性

The future directions of 2-Phenyl-2-sulfamoylacetic acid could involve further exploration of its biosynthesis and potential applications in various fields. The detailed understanding of the underlying enzyme machinery toward potent structural motifs is crucial for the creation of novel, second-generation natural products by biosynthetic engineering efforts .

作用機序

Target of Action

It’s known that sulfonamides and sulfamates, which include compounds with a sulfamoyl structural motif like 2-phenyl-2-sulfamoylacetic acid, are often used as synthetic antibacterial drugs .

Mode of Action

It’s known that the 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a gcm5-related n-acetyltransferase-like enzyme (sbzi) . This suggests that 2-Phenyl-2-sulfamoylacetic acid may interact with its targets through similar enzymatic processes.

Biochemical Pathways

The altemicidin biosynthetic pathway, which involves the incorporation of a 2-sulfamoylacetic acid moiety, was the first example of a cupin oxygenase-type derived sulfonamide . This suggests that 2-Phenyl-2-sulfamoylacetic acid may affect similar biosynthetic pathways.

Result of Action

Given its potential role in the biosynthesis of compounds like altemicidin , it may contribute to the production of potent natural products.

特性

IUPAC Name |

2-phenyl-2-sulfamoylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPACRUBCFAVOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-sulfamoylacetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![N-(pyridin-2-ylmethyl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2939336.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid](/img/structure/B2939337.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)